7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS No.: 77474-33-0
Cat. No.: VC2521886
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77474-33-0 |
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Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | JUQPPCMGDXBUFQ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 77474-33-0) belongs to the quinoline family with a molecular formula of C11H9NO4 and a molecular weight of 219.19 g/mol. Its structure consists of a quinoline core with specific functional groups: a methoxy group at position 7, a carboxylic acid group at position 2, and a keto group at position 4. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
The compound can be identified using various spectroscopic techniques, with the following identifiers:
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InChI: InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
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SMILES: COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physical and chemical properties that influence its behavior in biological systems and chemical reactions . Its structure contains both hydrogen bond donors (the N-H of the quinoline ring and the OH of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygen, methoxy oxygen, and carboxyl oxygens), which contribute to its solubility profile and potential for intermolecular interactions.
The presence of the carboxylic acid group provides acidic properties to the molecule, while the methoxy group contributes electron-donating effects to the aromatic system. The 4-oxo group is a key structural feature that affects the compound's reactivity and biological activity .
Natural Occurrence and Sources
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a natural product found in certain plant species, specifically in Ephedra alata and Ephedra aphylla . This natural occurrence provides an interesting perspective on the compound's potential ecological role and evolutionary significance. The Ephedra genus has been traditionally used in various medicinal applications, suggesting that this quinoline derivative might contribute to some of the biological activities attributed to these plants.
Synthesis Methods
Synthetic Routes
The synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be accomplished through several routes, with the most common method involving the cyclization of appropriate precursors. One established approach involves the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization under basic conditions to form the quinoline ring.
Biological Activities
Antimalarial Properties
One of the most significant biological activities of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is its antimalarial effect. Research conducted at the Swiss Tropical Institute revealed that this compound and its analogs exhibit potent activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7/NF54) strains of Plasmodium falciparum .
The carboxyl ester derivative of this compound has demonstrated particularly impressive antimalarial potency with an EC50 value of approximately 0.25 μM against both K1 and 3D7 strains of P. falciparum . This level of activity positions it as a promising scaffold for the development of new antimalarial agents, especially considering the increasing prevalence of drug resistance in malaria parasites.
Table 1: Antimalarial Activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid and Selected Analogs
Compound | Modification | EC50 (μM) against K1 strain | EC50 (μM) against 3D7 strain | Remarks |
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Carboxyl ester (7) | None | ~0.25 | ~0.25 | Potent against both strains |
3-Carboxylic acid (22a) | Replacement of ester with acid | >10 | >10 | Loss of activity |
3-Carboxylic amide (23a) | Replacement of ester with amide | >10 | >10 | Loss of activity |
Acetyl derivative (20) | Introduction of acetyl group at position 3 | Significantly reduced | Significantly reduced | ~90% drop in potency |
Compound lacking carboxylic ester (21a) | Absence of carboxylic ester group | >10 | >10 | No activity observed |
Structure as a Scaffold for Other Bioactive Compounds
The 4-oxo-1,4-dihydroquinoline framework serves as an important scaffold for developing compounds with various biological activities. Research has shown that derivatives of this structural class have been explored as:
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Cannabinoid CB2 receptor ligands with potential applications in pain relief, inflammation reduction, and cancer treatment
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HIV integrase inhibitors, as demonstrated by studies on quinolone carboxylic acids as monoketo acid class inhibitors
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Potential inhibitors of isocitrate lyase (ICL), an enzyme crucial for the survival of Mycobacterium tuberculosis, suggesting antitubercular applications
Structure-Activity Relationships
Critical Structural Features
Extensive structure-activity relationship studies have identified several key structural features essential for the biological activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and its analogs:
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Carboxylic Acid/Ester Group: The carboxylic ester at position 2 is crucial for antimalarial activity. Replacing it with carboxylic acid or amide, or removing it entirely, abolishes activity against Plasmodium falciparum .
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4-Oxo Moiety: The keto group at position 4 is essential for biological activity. Replacing it with a methoxy group significantly reduces antimalarial potency .
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Methoxy Group Position: The position of the methoxy group affects activity. The 7-methoxy derivative shows superior antimalarial activity compared to the 5-methoxy isomer (approximately 10 times more potent) .
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N-Alkylation: N-alkylation (e.g., N-ethylation) of the quinoline nitrogen results in a complete loss of antimalarial activity, highlighting the importance of the N-H group for hydrogen bonding interactions with biological targets .
Comparison with Structural Analogs
Studies comparing 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with structural analogs reveal important insights:
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Positional Isomers: The 7-methoxy isomer demonstrates superior biological activity compared to the 5-methoxy variant .
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Functional Group Substitutions: Various modifications at positions 3 and 4 have been explored, generally showing that the original 4-oxo and 2-carboxylic acid/ester arrangement is optimal for antimalarial activity .
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Ring System Modifications: Replacement of the quinoline core with naphthyridine or cinnoline analogs affects binding affinity and functionality, with some modifications maintaining activity while others result in significant reductions .
Chemical Reactivity and Derivatization
The functional groups present in 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid enable various chemical transformations that can be exploited for creating novel derivatives with potentially enhanced properties.
Functionalization Reactions
The compound offers multiple sites for derivatization, primarily through:
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Carboxylic Acid Reactions: The carboxylic acid group at position 2 can undergo standard transformations including esterification, amide formation, and reduction. Amide coupling can be facilitated by activating agents like PyBOP, enabling the creation of carboxamide derivatives.
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Methoxy Group Modifications: The methoxy group at position 7 can be demethylated using reagents such as BBr₃ (with yields of 60-75%), providing access to hydroxyl derivatives that can be further functionalized.
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Quinoline Ring Modifications: The quinoline core can undergo various transformations, including halogenation at positions 6 or 8 using POCl₃ or PCl₅ (with yields of 50-65%), and hydrogenation of the 4-oxo group to form dihydroquinoline derivatives.
These chemical transformations provide access to a diverse array of derivatives that can be screened for improved biological activity, pharmacokinetic properties, or reduced toxicity.
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